
8-Hydroxyquinoline-5-sulfonic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid dihydrate is a chemical compound with the molecular formula C9H7NO4S·2H2O. It is also known as this compound. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. The dihydrate form indicates that it crystallizes with two molecules of water.
Mechanism of Action
Target of Action
8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinoline-5-sulfonic acid dihydrate typically involves the sulfonation of 8-hydroxyquinoline. The process can be summarized as follows:
Starting Material: 8-hydroxyquinoline.
Sulfonation: The 8-hydroxyquinoline is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5th position.
Purification: The resulting product is purified through recrystallization, often from water, to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-sulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The sulfonic acid group can participate in substitution reactions, such as forming sulfonate esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Sulfonate esters and amides.
Scientific Research Applications
8-Hydroxyquinoline-5-sulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions through fluorescence.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less water-soluble and with different chelation properties.
5-Sulfo-8-hydroxyquinoline: Similar structure but without the dihydrate form, affecting its crystallization and solubility.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Contains an additional iodine atom, altering its reactivity and applications.
Uniqueness
8-Hydroxyquinoline-5-sulfonic acid dihydrate is unique due to its combination of hydroxyl and sulfonic acid groups, which confer specific chelation and solubility properties. The dihydrate form also influences its crystallization behavior and stability, making it distinct from other quinoline derivatives.
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJGYRFBAVRDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273979 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-03-9 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
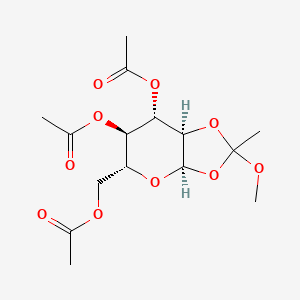
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
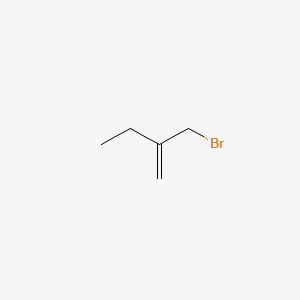



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
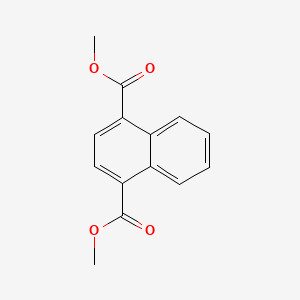
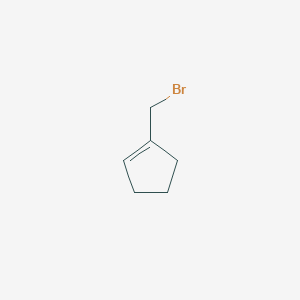
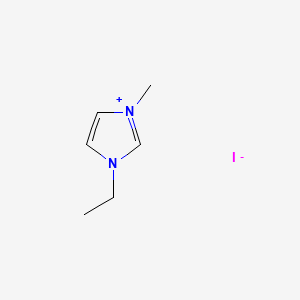
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
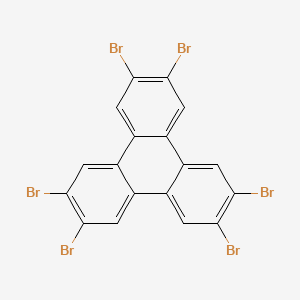
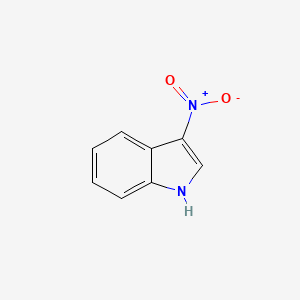
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
